REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([CH3:13])=[CH2:12])[N:10]=1)[C:5]([OH:7])=[O:6].[N+](=[CH:16][Si](C)(C)C)=[N-]>ClCCl.CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([CH3:13])=[CH2:12])[N:10]=1)[C:5]([O:7][CH3:16])=[O:6]
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Name
|
|
Quantity
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0.25 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)O)C=C(N1)C(=C)C
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Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C[Si](C)(C)C
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Name
|
|
Quantity
|
4.7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.6 mL
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Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the addition
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Type
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CONCENTRATION
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Details
|
the mixture was concentrated
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(N1)C(=C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |